3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid
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Overview
Description
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene with propanoic acid under specific conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Methanesulfonic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-2H-chromen-3-yl)acetic acid
- 7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- 3-Methyl-2-oxo-2H-chromen-7-yl propionate
Uniqueness
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific methoxy substitution, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-(6-methoxy-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
InChI Key |
ACIWRVLMNKBTGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O |
Origin of Product |
United States |
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